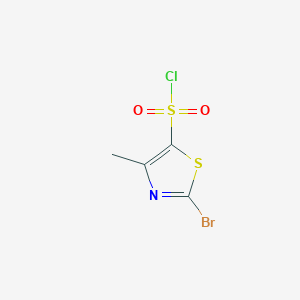

2-Bromo-4-methyl-1,3-thiazole-5-sulfonyl chloride

Description

Properties

IUPAC Name |

2-bromo-4-methyl-1,3-thiazole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrClNO2S2/c1-2-3(11(6,8)9)10-4(5)7-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAMLMXDGTIYZMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrClNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421601-62-8 | |

| Record name | 2-bromo-4-methyl-1,3-thiazole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methyl-1,3-thiazole-5-sulfonyl chloride typically involves the bromination of 4-methyl-1,3-thiazole followed by sulfonylation. The reaction conditions often require the use of bromine or a brominating agent in the presence of a suitable solvent.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and sulfonylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-methyl-1,3-thiazole-5-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine and sulfonyl chloride groups can participate in nucleophilic substitution reactions, leading to the formation of a wide range of derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation may produce sulfonic acid derivatives .

Scientific Research Applications

Medicinal Chemistry

Antibiotic Development

Thiazole derivatives, including 2-bromo-4-methyl-1,3-thiazole-5-sulfonyl chloride, have been identified as potential candidates for antibiotic development. The thiazole ring structure is known for its biological activity against various bacterial strains. Research indicates that modifications of thiazole compounds can enhance their antimicrobial properties, making them suitable for treating resistant bacterial infections .

Pharmacological Activities

Compounds containing the thiazole moiety have been linked to various pharmacological activities, including anti-inflammatory and anti-cancer effects. For instance, thiazole derivatives are involved in the synthesis of epothilones, which are effective against multidrug-resistant tumor cell lines . The ability of these compounds to interact with biological targets makes them valuable in drug design.

Synthetic Chemistry

Reagent in Organic Synthesis

this compound serves as a key reagent in organic synthesis. It is utilized in the preparation of sulfonamide derivatives and other functionalized thiazoles. Its reactivity allows for the introduction of sulfonyl groups into various organic molecules, facilitating the development of new compounds with desirable properties .

Building Block for Complex Molecules

The compound acts as a building block in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it a critical intermediate in the synthesis of pharmaceuticals and agrochemicals . Researchers have explored its utility in creating libraries of compounds for high-throughput screening in drug discovery.

Biological Studies

Biological Activity Assessment

Research has demonstrated that this compound exhibits various biological activities. Studies have shown its potential as an inhibitor of specific enzymes and receptors involved in disease pathways. For example, thiazole derivatives are being investigated for their role as antagonists of metabotropic glutamate receptors (mGluR5), which are implicated in neurological disorders .

Toxicological Studies

Understanding the safety profile of thiazole compounds is crucial for their application in medicine. Toxicological studies on this compound have been conducted to assess its effects on cellular systems and potential side effects when used therapeutically . Such studies provide insights into the compound's safety and efficacy.

Case Studies

Mechanism of Action

The mechanism of action of 2-Bromo-4-methyl-1,3-thiazole-5-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of complex molecules and in biochemical assays to study enzyme activity and protein interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-bromo-4-methyl-1,3-thiazole-5-sulfonyl chloride with structurally related thiazole sulfonyl chlorides and carboxylic acid derivatives, emphasizing substituent effects, molecular properties, and reactivity.

Table 1: Key Structural and Functional Comparisons

*Molecular weight can be inferred as ~283–307 g/mol based on analogs in .

Key Analysis:

Functional Group Influence :

- The sulfonyl chloride group (-SO₂Cl) is a critical reactive site in all compared compounds, enabling nucleophilic substitutions (e.g., with amines to form sulfonamides). However, electronic and steric effects from substituents modulate reactivity. For example:

- The bromo substituent in this compound enhances electrophilicity and allows for Suzuki or Ullmann couplings, a feature absent in phenyl- or acetamido-substituted analogs .

- The acetamido group in 2-acetamido-1,3-thiazole-5-sulfonyl chloride withdraws electron density, increasing the electrophilicity of the -SO₂Cl group compared to the electron-neutral methyl group in the target compound .

Steric and Solubility Considerations: 2,4-Diphenyl-1,3-thiazole-5-sulfonyl chloride exhibits reduced solubility in polar solvents due to its bulky aromatic substituents, whereas the methyl group in the target compound improves solubility in moderately polar media .

Applications: Pharmaceutical relevance: The acetamido and phenyl derivatives are explicitly noted as drug impurity reference standards, while the bromo-methyl variant’s utility likely extends to coupling reactions for building complex molecules . Cost and availability: highlights the high cost of 2-bromo-4-methyl-1,3-thiazole-5-carboxylic acid (precursor to the sulfonyl chloride), suggesting that the target compound may also be a premium reagent .

Biological Activity

2-Bromo-4-methyl-1,3-thiazole-5-sulfonyl chloride is a compound with significant potential in biological research and pharmaceutical development. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a thiazole ring, which incorporates sulfur and nitrogen atoms, along with a bromine atom and a sulfonyl chloride group. This unique structure enhances its reactivity, making it a valuable intermediate in organic synthesis and drug development.

The biological activity of this compound is primarily attributed to its reactivity towards nucleophiles due to the sulfonyl chloride group. This reactivity facilitates the formation of covalent bonds with various biological targets, including enzymes and proteins. Such interactions can lead to inhibition or modulation of specific pathways essential for cellular function.

Antimicrobial Properties

Research has indicated that compounds related to this compound exhibit potent antimicrobial activity. For instance, derivatives combining thiazole and sulfonamide groups have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study highlighted that certain synthesized compounds displayed an inhibition concentration as low as 3.9 µg/mL against multiple bacterial strains .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it could induce cell death in cancer cells by disrupting mitotic processes. Specifically, compounds that inhibit the HSET (KIFC1) protein have been shown to promote multipolar spindle formation in centrosome-amplified cancer cells, leading to aberrant cell division and increased cytotoxicity .

Table 1: Summary of Biological Activities

Applications in Research and Industry

The compound serves as a building block in the synthesis of bioactive molecules and is employed in biochemical assays to study enzyme activities and protein interactions. Its versatility allows for applications in developing agrochemicals and pharmaceuticals, highlighting its role as an intermediate in complex organic syntheses.

Q & A

Basic Synthesis and Purification

Q: What are the established synthetic routes for 2-bromo-4-methyl-1,3-thiazole-5-sulfonyl chloride, and how can purity (>95%) be ensured? A: A common approach involves cyclization of substituted thioamide precursors using reagents like Lawesson’s reagent, followed by oxidative chlorination with Cl₂ or SO₂Cl₂ to introduce the sulfonyl chloride group. For example, in analogous thiazole sulfonyl chlorides, ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate was cyclized and chlorinated to yield 5-phenyl-1,3-thiazole-4-sulfonyl chloride . Purity is achieved via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) and confirmed by HPLC (>95% area). Side products like unreacted sulfide intermediates or over-oxidized species must be monitored using TLC and LC-MS .

Structural Characterization

Q: What spectroscopic and crystallographic methods are critical for confirming the structure of this compound? A: Key techniques include:

- NMR : ¹H and ¹³C NMR to verify substitution patterns (e.g., methyl at C4, bromo at C2). For example, the methyl group typically appears as a singlet at δ ~2.5 ppm, while the sulfonyl chloride group deshields adjacent protons .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 285.90 for C₄H₃BrClNO₂S₂).

- X-ray Crystallography : Programs like SHELXL resolve bond lengths and angles, particularly for validating sulfonyl chloride geometry and bromine positioning.

Advanced Reactivity and Applications

Q: How does the bromine substituent influence the reactivity of this sulfonyl chloride in nucleophilic substitutions? A: The electron-withdrawing bromine at C2 enhances the electrophilicity of the sulfonyl chloride group at C5, facilitating reactions with amines (e.g., forming sulfonamides) or alcohols (e.g., forming sulfonate esters). However, steric hindrance from the methyl group at C4 may reduce reactivity at C5. For instance, in analogous compounds, bromine-directed regioselectivity has been exploited to synthesize sulfonamide derivatives for antitumor screening . Kinetic studies using ¹H NMR or in situ IR can monitor reaction progress and competing pathways (e.g., hydrolysis to sulfonic acid) .

Challenges in Experimental Design

Q: What are common pitfalls in synthesizing and handling this compound, and how can they be mitigated? A: Key challenges include:

- Moisture Sensitivity : The sulfonyl chloride group hydrolyzes readily. Use anhydrous solvents (e.g., dry DCM) and Schlenk techniques under inert atmospheres .

- Thermal Instability : Decomposition above 80°C requires low-temperature reactions (<50°C) and short reaction times.

- Byproduct Formation : Over-chlorination or dimerization may occur. Stoichiometric control of Cl₂ and real-time monitoring via TLC are critical .

Biological Activity and Structure-Activity Relationships (SAR)

Q: How can researchers design derivatives of this compound for biological screening, and what assays are suitable? A: Replace the sulfonyl chloride with sulfonamides or hydrazides via nucleophilic substitution. For example, 5-phenyl-1,3-thiazole-4-sulfonamide derivatives were screened against 60 cancer cell lines (e.g., NCI-60 panel) to assess IC₅₀ values . SAR studies focus on:

- Electron-Withdrawing Groups : Bromine and methyl groups modulate electron density, affecting target binding.

- Steric Effects : Substituents at C4 influence steric accessibility of the sulfonamide moiety.

Docking studies (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding modes to enzymes like carbonic anhydrase .

Data Contradictions and Reproducibility

Q: How should researchers address discrepancies in reported synthetic yields or reactivity? A: Variability often arises from:

- Oxidation Conditions : SO₂Cl₂ vs. Cl₂ gas may alter reaction rates and byproducts.

- Purification Methods : Silica gel activity or gradient elution impacts purity.

Reproducibility requires strict documentation of solvent batch, reagent stoichiometry, and ambient humidity. Cross-validate results using alternative characterization (e.g., comparing NMR data with published spectra in the Russian Journal of General Chemistry ).

Computational Modeling

Q: What computational tools can predict the electronic properties of this compound for reaction planning? A: Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model:

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., sulfonyl chloride’s S=O vs. bromine’s σ-hole).

- Reaction Pathways : Simulate intermediates in sulfonamide formation or hydrolysis.

Software like SHELX can complement crystallographic data for conformational analysis.

Safety and Environmental Impact

Q: What are the key safety protocols for handling this compound, given its reactivity and toxicity? A:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCl gas during reactions).

- Waste Disposal : Neutralize sulfonyl chloride residues with aqueous NaHCO₃ before disposal. Environmental toxicity assessments (e.g., Daphnia magna assays) are recommended due to potential aquatic toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.